

# 6-Azidohexanoic Acid STP Ester chemical properties

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## Compound of Interest

Compound Name: 6-Azidohexanoic Acid STP Ester

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An In-Depth Technical Guide to **6-Azidohexanoic Acid STP Ester**: Core Chemical Properties and Applications

For researchers, scientists, and professionals in drug development, 6-Azidohexanoic Acid STP (Sulfo-tetrafluorophenyl) Ester is a valuable tool for bioconjugation. This amine-reactive, water-soluble labeling reagent provides an efficient means of introducing an azide group onto proteins, antibodies, and other biomolecules containing primary amines. The presence of the azide allows for subsequent "click chemistry" reactions, enabling the attachment of a wide array of reporter molecules, drugs, or other functionalities. This guide delves into the core chemical properties, experimental protocols, and key applications of this versatile crosslinker.

## Core Chemical and Physical Properties

**6-Azidohexanoic Acid STP Ester** is characterized by its high purity and solubility in aqueous solutions, a key advantage for biological applications.<sup>[1][2][3][4]</sup> Its properties are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C <sub>12</sub> H <sub>10</sub> F <sub>4</sub> N <sub>3</sub> NaO <sub>5</sub> S	[1][2][4][5]
Molecular Weight	407.27 g/mol	[1][2][4][5][6]
Appearance	White to slightly grey crystalline solid	[1][4][5][6]
Purity	≥95% (typically analyzed by HPLC)	[1][4][5]
Solubility	Soluble in Water, DMSO, and DMF	[1][4][5]
Storage Conditions	-20°C, desiccated	[1][2][4][5]
Shipping Conditions	Ambient temperature	[1][2][4][5]

## Reactivity and Mechanism of Action

The primary utility of **6-Azidohexanoic Acid STP Ester** lies in its ability to react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] The STP ester is an excellent alternative to the more common N-hydroxysuccinimide (NHS) ester, offering greater stability towards hydrolysis in aqueous media.[1][2][4] This enhanced stability leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desired.[1][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the STP ester. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the sulfo-tetrafluorophenyl leaving group.

Caption: Reaction of **6-Azidohexanoic Acid STP Ester** with a primary amine.

## Experimental Protocols

The following is a general protocol for labeling a protein with **6-Azidohexanoic Acid STP Ester**. The optimal conditions may vary depending on the specific protein and desired degree of labeling.

**Materials:**

- Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **6-Azidohexanoic Acid STP Ester**
- Anhydrous DMSO or DMF
- Desalting column for purification

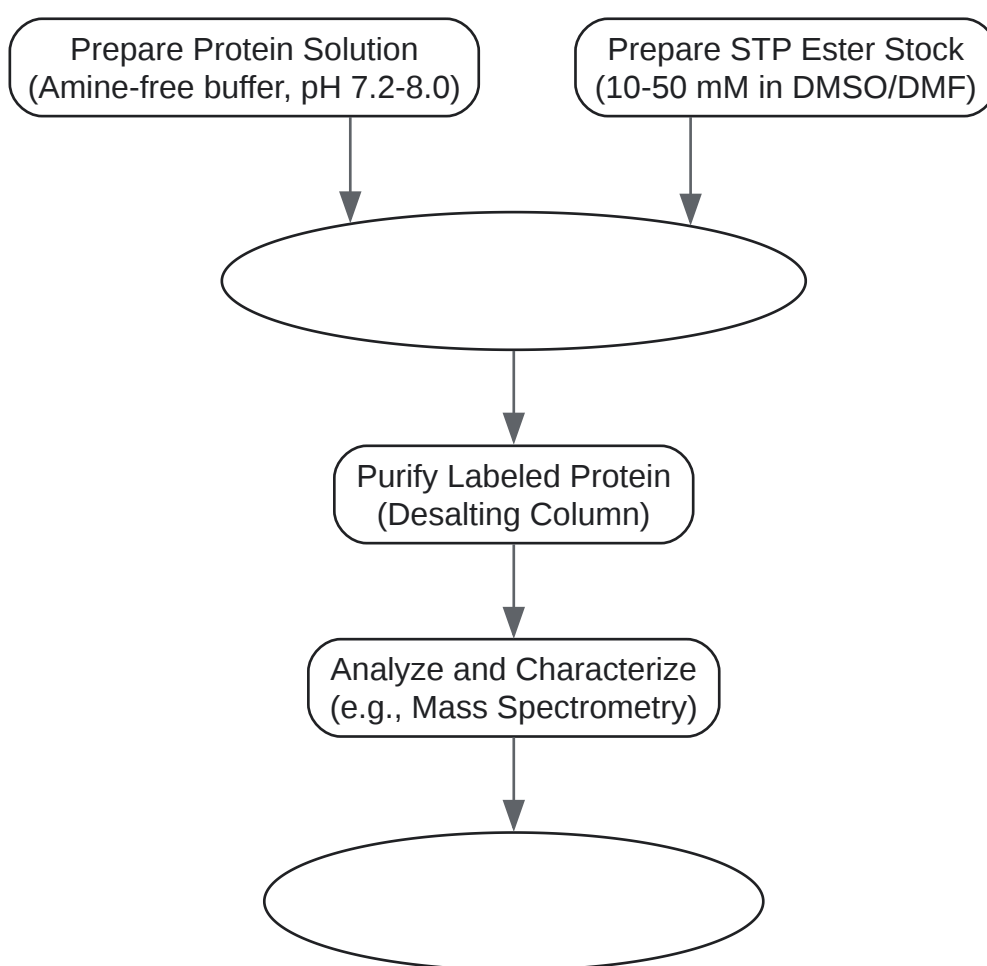
**Procedure:**

- **Prepare Protein Solution:** Dissolve the protein in a suitable amine-free buffer at a concentration of 1-10 mg/mL.
- **Prepare Reagent Stock Solution:** Immediately before use, dissolve the **6-Azidohexanoic Acid STP Ester** in anhydrous DMSO or DMF to create a 10-50 mM stock solution.
- **Labeling Reaction:**
  - Add a 10- to 50-fold molar excess of the dissolved STP ester to the protein solution. The optimal molar excess should be determined empirically.
  - Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to prevent protein denaturation.
  - Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.
- **Purification:**
  - Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.
  - Collect the fractions containing the labeled protein.
- **Characterization and Storage:**

- Confirm the successful labeling and determine the degree of labeling using appropriate analytical techniques (e.g., mass spectrometry).
- Store the labeled protein under conditions appropriate for its stability, typically at -20°C or -80°C.

## Experimental Workflow

The general workflow for a protein labeling experiment using **6-Azidohexanoic Acid STP Ester** is outlined below.



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